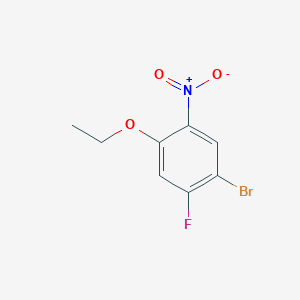

1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene

Descripción

Propiedades

IUPAC Name |

1-bromo-4-ethoxy-2-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-4-6(10)5(9)3-7(8)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXRNECOCFGAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Considerations

The starting materials often include fluoro-substituted benzenes or phenols, which can be further functionalized. For example, 2-fluoro-4-nitrophenol or 2-fluoro-4-chlorobenzene derivatives are common precursors in related syntheses.

Bromination

Bromination is generally achieved through a Sandmeyer-type reaction or direct electrophilic aromatic substitution:

- Sandmeyer Reaction: Starting from an amino-substituted fluoro-nitrobenzene, diazotization followed by reaction with cuprous bromide introduces the bromine at the desired position.

- Electrophilic Bromination: Direct bromination using bromine or N-bromosuccinimide (NBS) under acidic or Lewis acid catalysis can be employed, but regioselectivity must be carefully controlled to avoid polybromination.

Nitration

Nitration is typically performed using a nitrating mixture such as concentrated sulfuric acid with nitric acid or potassium nitrate at low temperatures (−20 °C to 10 °C) to control the substitution pattern and minimize side reactions.

Introduction of the Ethoxy Group

The ethoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., halogen) with an ethoxide ion, or by etherification of a hydroxy-substituted intermediate:

- Nucleophilic Aromatic Substitution: Reaction of a fluoro-nitrobenzene derivative with sodium ethoxide or potassium ethoxide in a polar aprotic solvent like DMF at elevated temperatures (~80 °C) can yield the ethoxy-substituted product.

- Etherification: Phenolic precursors can be alkylated with ethyl bromide or ethyl tosylate in the presence of a base (e.g., K2CO3) to form the ethoxy group.

Representative Synthetic Route

A plausible synthetic sequence based on literature and patent data is:

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Nitration | 2-fluoro-4-ethoxybenzene | HNO3/H2SO4, −10 to 0 °C, 0.5–1 h | 1-fluoro-4-ethoxy-5-nitrobenzene |

| 2 | Bromination (Sandmeyer) | 1-fluoro-4-ethoxy-5-nitroaniline (from reduction) | NaNO2/HCl (diazotization), CuBr, 0–30 °C | This compound |

This approach involves nitration of an ethoxy-fluorobenzene, reduction of the nitro group to an aniline, diazotization, and subsequent bromination via Sandmeyer reaction.

Detailed Reaction Conditions and Yields

| Reaction Step | Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 mixture | −10 to 0 | 0.5–1 | 70–85 | Low temperature to avoid over-nitration; careful addition of nitrating agent |

| Reduction (optional) | Fe/HCl or SnCl2/HCl | Room temp | 1–3 | 80–90 | Converts nitro to amino group for diazotization |

| Diazotization | NaNO2/HCl aqueous solution | 0 to 5 | 0.5–1 | Quantitative | Formation of diazonium salt; temperature control critical |

| Bromination (Sandmeyer) | CuBr in HBr aqueous solution | 20 to 70 | 1–5 | 60–75 | Bromine introduced at diazonium position; inert atmosphere recommended |

| Etherification (if needed) | NaOEt or K2CO3, ethyl halide, DMF | 80 | 10 | 70–80 | For ethoxy group introduction via nucleophilic substitution |

These conditions are adapted from related aromatic halogenation and nitration protocols.

Research Findings and Notes

- The sequence of nitration before bromination is preferred to avoid deactivation of the aromatic ring by bromine, which can hinder nitration efficiency.

- Sandmeyer bromination provides regioselective introduction of bromine at the diazonium site, which is crucial for obtaining the 1-bromo substitution pattern.

- The ethoxy group is stable under nitration and bromination conditions if introduced prior to these steps, but sometimes it is introduced after halogenation to avoid side reactions.

- Use of polar aprotic solvents like DMF facilitates nucleophilic aromatic substitution for ethoxy group installation.

- Purification is typically achieved by extraction, washing with brine, drying over anhydrous sodium sulfate, and column chromatography or recrystallization.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nitration → Reduction → Diazotization → Sandmeyer Bromination | Controlled regioselectivity; well-established | Multi-step; requires handling of diazonium salts | |

| Direct Electrophilic Bromination + Nitration + Etherification | Simpler sequence | Lower regioselectivity; risk of poly-substitution | |

| Nucleophilic Aromatic Substitution for Ethoxy Introduction | High specificity for ethoxy group | Requires good leaving group; elevated temperature |

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Nucleophilic Substitution: Formation of 1-amino-4-ethoxy-2-fluoro-5-nitrobenzene.

Reduction: Formation of 1-bromo-4-ethoxy-2-fluoro-5-aminobenzene.

Oxidation: Formation of 1-bromo-4-carboxy-2-fluoro-5-nitrobenzene.

Aplicaciones Científicas De Investigación

1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of functional materials, including liquid crystals and polymers with specific electronic properties.

Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mecanismo De Acción

The mechanism of action of 1-bromo-4-ethoxy-2-fluoro-5-nitrobenzene depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of electron-withdrawing groups like nitro and fluoro can enhance binding affinity and specificity towards certain biological targets.

Comparación Con Compuestos Similares

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

- Substituents : Methoxy (electron-donating) at position 4 vs. ethoxy in the target compound.

- Key Differences: Electronic Effects: Ethoxy’s longer alkyl chain may increase electron-donating capacity compared to methoxy, slightly altering aromatic ring reactivity. Hazards: The methoxy analog is classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Ethoxy’s larger size could exacerbate these hazards due to increased lipophilicity.

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

- Substituents : Methyl (weak electron-donating) at position 2 vs. ethoxy in the target compound.

- Key Differences :

- Reactivity : Methyl lacks the strong electron-donating resonance effect of ethoxy, reducing activation of the ring toward electrophilic substitution.

- Nitro Position : Nitro at position 4 (meta to bromine) vs. position 5 (para to bromine) in the target compound. This positional shift alters the electron density distribution, influencing regioselectivity in further reactions .

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene

- Substituents: Ethyl (non-oxygenated alkyl) at position 1 and methoxy at position 4.

- Key Differences :

- Substituent Interactions : The ethyl group (purely alkyl) lacks the electron-donating resonance of ethoxy, reducing the ring’s electron density.

- Positional Effects : Fluoro at position 2 and nitro at position 5 mirror the target compound, but methoxy at position 4 may create distinct steric and electronic environments compared to ethoxy .

1-Bromo-4-fluoro-2-nitrobenzene (CAS 446-09-3) and 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8)

- Substituents : Both lack the ethoxy group and have fewer substituents.

- Key Differences :

- Simplified Structure : Reduced steric hindrance may enhance reactivity in coupling or substitution reactions.

- Commercial Availability : These compounds are listed in TCI Chemicals’ catalog, suggesting established synthetic routes and stability . The absence of ethoxy or methyl groups may lower production costs.

Data Table: Comparative Analysis

Research Findings and Implications

Hazard Profile : Ethoxy’s larger size could increase toxicity risks (e.g., skin penetration) compared to methoxy, necessitating stringent handling protocols .

Reactivity Trends : The nitro group at position 5 (para to bromine) in the target compound may enhance electrophilic substitution at position 3 or 6, unlike analogs with nitro at position 4 .

Commercial Viability : Simplier analogs (e.g., 1-bromo-4-fluoro-2-nitrobenzene) are more widely available, suggesting that the target compound’s niche applications (e.g., pharmaceuticals) may require tailored synthesis .

Q & A

Q. Yield Optimization Factors :

- Temperature Control : Excessive heat during nitration can lead to byproducts like dinitro compounds.

- Regioselectivity : Steric hindrance from the ethoxy group directs bromination to the 5-position.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.

Basic: How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling :

- Storage :

Advanced: How can the electronic effects of substituents (ethoxy, fluoro, nitro) on the benzene ring be analyzed to predict reactivity?

Methodological Answer:

Substituent effects can be evaluated via:

Hammett Parameters : Quantify electron-withdrawing/donating effects. For example:

- Nitro (-NO₂) : Strongly electron-withdrawing (σₚ = +1.27).

- Ethoxy (-OEt) : Electron-donating via resonance (σₚ = -0.45).

- Fluoro (-F) : Moderately electron-withdrawing (σₚ = +0.06).

Computational Modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict sites for electrophilic attack .

Q. Table 1: Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -NO₂ | 5 | Strong EWG | Deactivates ring |

| -OEt | 4 | EDR | Activates ortho/para |

| -F | 2 | Moderate EWG | Directs meta attack |

Advanced: What strategies can resolve contradictions in reported biological activities of bromo-fluoro-nitrobenzene derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or substituent positioning. For example:

- Case Study : Antimicrobial activity discrepancies in structurally similar compounds (Table 2, adapted from ).

Q. Table 2: Comparative Bioactivity of Analogues

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| 4-Bromo-2-fluoro-5-nitro | High | Moderate |

| 2-Fluoro-5-nitrobenzoic acid | Low | High |

Q. Resolution Strategies :

Control Variables : Standardize assay parameters (e.g., pH, solvent, cell lines).

Structural Validation : Confirm purity and regiochemistry via NMR (¹H/¹³C) and HPLC .

Mechanistic Studies : Probe interactions with biological targets (e.g., enzyme inhibition assays).

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).

- ¹³C NMR : Confirm bromine substitution (C-Br, δ 105–120 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (Br/F signatures).

- X-ray Crystallography : Resolve regiochemistry if ambiguity exists .

Advanced: How can reaction conditions be optimized for scaling up synthesis without compromising yield?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio).

- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., nitration).

- In-situ Monitoring : Raman spectroscopy to track reaction progress and detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.